molecular formula C13H22N2O4 B1527689 tert-Butyl 3-oxo-1-oxa-4,9-diazaspiro[5.5]undecane-9-carboxylate CAS No. 1160247-07-3

tert-Butyl 3-oxo-1-oxa-4,9-diazaspiro[5.5]undecane-9-carboxylate

Cat. No.: B1527689
CAS No.: 1160247-07-3
M. Wt: 270.32 g/mol
InChI Key: ZAMKJLXCEODXHR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-Butyl 3-oxo-1-oxa-4,9-diazaspiro[5.5]undecane-9-carboxylate: is a chemical compound with the molecular formula C13H22N2O4. It has an average mass of 270.325 Da and a monoisotopic mass of 270.157959 Da. This compound is primarily used for research purposes and is not intended for human or veterinary use.

Preparation Methods

The synthesis of tert-Butyl 3-oxo-1-oxa-4,9-diazaspiro[5.5]undecane-9-carboxylate involves several steps. One documented method includes the following procedure:

    Chloroacetyl chloride: (4.88 mL) is added dropwise to a vigorously stirred mixture at 0°C of (17.43 g) in water (78 mL) and (10.4 g) in ethyl acetate (92 mL).

  • After 30 minutes at 0°C, the mixture is extracted with ethyl acetate, and the organic layer is dried over sodium sulfate, filtered, and the solvent evaporated under reduced pressure.
  • The residue is dissolved in THF (200 mL) and added dropwise over 3 hours to a stirred solution under nitrogen and heated at reflux of potassium tert-butoxide (1M in tert-butanol, 75 mL) and THF (250 mL).

Chemical Reactions Analysis

tert-Butyl 3-oxo-1-oxa-4,9-diazaspiro[5.5]undecane-9-carboxylate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form different products.

    Reduction: It can also undergo reduction reactions, typically using reducing agents like sodium borohydride.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common reagents used in these reactions include chloroacetyl chloride , potassium carbonate , and potassium tert-butoxide . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Medicinal Chemistry

Drug Development :
tert-Butyl 3-oxo-1-oxa-4,9-diazaspiro[5.5]undecane-9-carboxylate has been investigated as a potential scaffold for drug development due to its ability to mimic natural products and interact with biological targets effectively. Its unique structure allows for the modification of functional groups, enhancing its pharmacological properties.

Case Study :
Research has indicated that derivatives of diazaspiro compounds exhibit significant activity against various cancer cell lines. For instance, modifications to the tert-butyl group can lead to increased potency and selectivity towards specific cancer targets, making it a valuable candidate for further investigation in anticancer drug design.

Organic Synthesis

Synthetic Intermediate :
The compound serves as an important intermediate in the synthesis of more complex organic molecules. Its reactivity allows chemists to introduce various functional groups that can be further manipulated.

Table 1: Synthetic Routes Involving this compound

Reaction TypeDescriptionReference
AlkylationUsed as a nucleophile in alkylation reactions
CondensationParticipates in condensation reactions to form larger frameworks
FunctionalizationAllows introduction of diverse functional groups for tailored properties

Materials Science

Polymer Chemistry :
The compound's structural features make it suitable for incorporation into polymer matrices, potentially leading to materials with enhanced mechanical properties and thermal stability.

Case Study :
Incorporating this compound into polymer blends has been shown to improve tensile strength and flexibility. This application is particularly relevant in developing high-performance materials for packaging and automotive industries.

Mechanism of Action

The mechanism of action of tert-Butyl 3-oxo-1-oxa-4,9-diazaspiro[5.5]undecane-9-carboxylate involves its interaction with specific molecular targets and pathways. For example, as a CCR8 antagonist, it binds to the CCR8 receptor, inhibiting its activity and thereby reducing inflammation and other symptoms associated with chemokine-mediated diseases.

Comparison with Similar Compounds

tert-Butyl 3-oxo-1-oxa-4,9-diazaspiro[5.5]undecane-9-carboxylate can be compared with other similar compounds, such as:

  • tert-Butyl 1-oxa-4,9-diazaspiro[5.5]undecane-9-carboxylate
  • tert-Butyl 4-benzyl-3-oxo-1-oxa-4,9-diazaspiro[5.5]undecane-9-carboxylate

These compounds share similar structural features but differ in their specific functional groups and potential applications. The unique structure of this compound makes it particularly useful in certain research and industrial applications.

Biological Activity

tert-Butyl 3-oxo-1-oxa-4,9-diazaspiro[5.5]undecane-9-carboxylate (CAS No. 1160247-07-3) is a compound that has garnered attention in the field of medicinal chemistry due to its unique structural properties and potential biological activities. This article delves into the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

  • Molecular Formula : C₁₅H₁₈N₂O₃
  • Molecular Weight : 278.31 g/mol
  • Structural Characteristics : The compound features a spirocyclic structure that contributes to its biological activity.

Research indicates that compounds similar to tert-butyl 3-oxo-1-oxa-4,9-diazaspiro[5.5]undecane derivatives exhibit significant interactions with various biological targets:

  • Soluble Epoxide Hydrolase (sEH) Inhibition :
    • Compounds in this class have been identified as potent inhibitors of soluble epoxide hydrolase, which plays a critical role in lipid metabolism and inflammation. Inhibiting sEH can lead to beneficial effects in conditions such as chronic kidney disease and hypertension .
  • GABA Receptor Modulation :
    • The compound has shown potential as a GABA_A receptor antagonist. This interaction is crucial as GABA_A receptors are involved in numerous central nervous system processes, including anxiety, sleep regulation, and seizure activity .

Case Studies and Experimental Data

Several studies have explored the biological activity of related compounds:

  • Chronic Kidney Disease Model :
    • A study highlighted the effectiveness of a related diazaspiro compound in lowering serum creatinine levels in a rat model of anti-glomerular basement membrane glomerulonephritis when administered orally at a dosage of 30 mg/kg. This suggests potential therapeutic applications for chronic kidney diseases .
  • GABA_A Antagonists :
    • Research on diazaspiro compounds has indicated their role as competitive antagonists at GABA_A receptors, demonstrating low cellular membrane permeability but significant binding affinity. This property could be advantageous in developing drugs targeting neurological disorders .

Comparative Activity Table

The following table summarizes the biological activities and relevant findings associated with tert-butyl 3-oxo-1-oxa-4,9-diazaspiro[5.5]undecane derivatives:

Compound NameBiological ActivityStudy Reference
tert-butyl 3-oxo-1-oxa-4,9-diazaspiro[5.5]undecanesEH inhibitor
Related diazaspiro compoundGABA_A antagonist
Compound 19 (similar structure)Reduces serum creatinine in CKD model

Properties

IUPAC Name

tert-butyl 3-oxo-1-oxa-4,9-diazaspiro[5.5]undecane-9-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H22N2O4/c1-12(2,3)19-11(17)15-6-4-13(5-7-15)9-14-10(16)8-18-13/h4-9H2,1-3H3,(H,14,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAMKJLXCEODXHR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2(CC1)CNC(=O)CO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40728579
Record name tert-Butyl 3-oxo-1-oxa-4,9-diazaspiro[5.5]undecane-9-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40728579
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

270.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1160247-07-3
Record name 1,1-Dimethylethyl 3-oxo-1-oxa-4,9-diazaspiro[5.5]undecane-9-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1160247-07-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name tert-Butyl 3-oxo-1-oxa-4,9-diazaspiro[5.5]undecane-9-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40728579
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Chloroacetyl chloride (4.88 mL) was added dropwise to a vigorously stirred mixture at 0° C. of potassium carbonate (17.43 g) in water (78 mL) and tert-butyl 4-(aminomethyl)-4-hydroxypiperidine-1-carboxylate (10.4 g) in ethyl acetate (92 mL). After 30 minutes at 0° C. the mixture was extracted with ethyl acetate and the organic layer dried over sodium sulfate, filtered and the solvent evaporated under reduced pressure. The residue was dissolved in THF (200 mL) and added dropwise over 3 hours to a stirred solution under nitrogen and heated at reflux of potassium tert-butoxide (1M in tert-butanol, 75 mL) and THF (250 mL). The mixture was cooled to room temperature and allowed to stir for 18 hours. Most of the solvent was removed under reduced pressure and the residue partitioned between ethyl acetate and brine, the aqueous layer was re-extracted with ethyl acetate and the combined organics were dried over sodium sulfate, filtered and the solvent removed under reduced pressure. The residue was purified by trituration with a mixture of ether (30 mL) and isohexane (20 mL) to afford the subtitled product. Yield 8.20 g.
Quantity
4.88 mL
Type
reactant
Reaction Step One
Quantity
17.43 g
Type
reactant
Reaction Step One
Quantity
10.4 g
Type
reactant
Reaction Step One
Name
Quantity
78 mL
Type
solvent
Reaction Step One
Quantity
92 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
tert-Butyl 3-oxo-1-oxa-4,9-diazaspiro[5.5]undecane-9-carboxylate
Reactant of Route 2
tert-Butyl 3-oxo-1-oxa-4,9-diazaspiro[5.5]undecane-9-carboxylate
Reactant of Route 3
tert-Butyl 3-oxo-1-oxa-4,9-diazaspiro[5.5]undecane-9-carboxylate
Reactant of Route 4
tert-Butyl 3-oxo-1-oxa-4,9-diazaspiro[5.5]undecane-9-carboxylate
Reactant of Route 5
Reactant of Route 5
tert-Butyl 3-oxo-1-oxa-4,9-diazaspiro[5.5]undecane-9-carboxylate
Reactant of Route 6
Reactant of Route 6
tert-Butyl 3-oxo-1-oxa-4,9-diazaspiro[5.5]undecane-9-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.